molecular formula C11H12ClNS2 B13961231 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione CAS No. 64067-76-1

3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione

Cat. No.: B13961231
CAS No.: 64067-76-1
M. Wt: 257.8 g/mol
InChI Key: OTPBDTNXCZFCPV-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione is a heterocyclic compound that contains a thiazine ring with a chlorophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione typically involves the reaction of 4-chlorobenzyl chloride with a thiazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the chlorophenylmethyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar structural features but contains a selenium atom instead of sulfur.

    4-Chlorophenyl methyl sulfone: This compound has a similar chlorophenyl group but differs in the presence of a sulfone group.

Uniqueness

3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione is unique due to its thiazine ring structure and the presence of both a thione and a chlorophenylmethyl group

Properties

CAS No.

64067-76-1

Molecular Formula

C11H12ClNS2

Molecular Weight

257.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3-thiazinane-2-thione

InChI

InChI=1S/C11H12ClNS2/c12-10-4-2-9(3-5-10)8-13-6-1-7-15-11(13)14/h2-5H,1,6-8H2

InChI Key

OTPBDTNXCZFCPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)SC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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